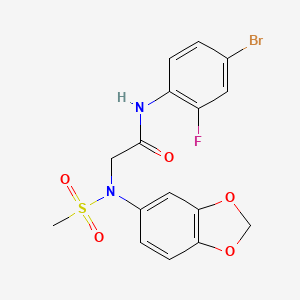

![molecular formula C18H18BrN3O5S B4584705 3-bromo-N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4584705.png)

3-bromo-N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For compounds similar to the one , a typical synthesis approach might involve acylation reactions, where an amino compound reacts with an acyl chloride in a solvent like tetrahydrofuran (THF). This process is followed by characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. A specific synthesis method for our compound of interest is not directly found, but methods used for structurally related compounds provide insight into possible synthesis pathways (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in understanding their reactivity and physical properties. For compounds like "3-bromo-N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide," single crystal X-ray diffraction is a common technique for determining the structure. The analysis reveals how molecules pack in the crystal lattice and the impact of intermolecular interactions on molecular geometry. DFT (Density Functional Theory) calculations complement these findings by predicting geometrical parameters such as bond lengths and angles, which are essential for understanding molecular behavior and reactivity (Karabulut et al., 2014).

Chemical Reactions and Properties

Hydrazones and benzohydrazides, which are structurally related to the compound , exhibit significant chemical reactivity, particularly in forming stable structures through hydrogen bonding and π-π interactions. These interactions not only stabilize the molecular structure but also influence the compound's chemical properties and reactivity. For example, hydrazones derived from methoxybenzoic acids have been shown to possess antibacterial activity, suggesting potential applications in medicinal chemistry (Popiołek & Biernasiuk, 2016).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, solubility, and crystal structure, are influenced by molecular interactions such as hydrogen bonding and dimerization. Studies on similar compounds indicate that crystal packing and dimerization can affect the rotational conformation of aromatic rings, impacting the compound's physical state and its solubility in different solvents (Karabulut et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Hydrazide-hydrazones, similar in structure to the specified compound, have been synthesized and shown to exhibit high antibacterial activity against Gram-positive bacteria, particularly Bacillus spp. The antimicrobial efficacy of certain compounds exceeded that of commonly used antibiotics such as cefuroxime and ampicillin, highlighting their potential as novel antibacterial agents (Łukasz Popiołek & Anna Biernasiuk, 2016).

Photodynamic Therapy for Cancer Treatment

Newly synthesized compounds related to the query compound have demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds possess excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Molecular Structure Analysis

Studies on compounds with similar molecular frameworks have provided insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding their biochemical behavior and optimizing their biological activity. Such analyses are essential for the rational design of new drugs and materials (Sedat Karabulut et al., 2014).

Halogen Bonding in Drug Design

Research into methoxyphenylbenzamide isomers, structurally related to the given compound, has revealed the importance of N-H-O and C-H-O hydrogen bonds, and particularly Br-Br halogen bonds, in molecular recognition processes. These findings have implications for drug design, especially in the context of improving ligand-protein interactions for more effective therapeutics (R. Moreno-Fuquen et al., 2022).

Eigenschaften

IUPAC Name |

3-bromo-N-[[(3,4-dimethoxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O5S/c1-25-13-6-4-10(8-12(13)19)16(23)20-18(28)22-21-17(24)11-5-7-14(26-2)15(9-11)27-3/h4-9H,1-3H3,(H,21,24)(H2,20,22,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVVJIRMXGYZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-({2-[(3,4-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminocarbonyl)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4584622.png)

![N-(4-bromo-2-ethylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4584642.png)

![1-[5-(bromomethyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine hydrobromide](/img/structure/B4584648.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B4584650.png)

![9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine](/img/structure/B4584663.png)

![6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584664.png)

![4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584689.png)

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)

![6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584701.png)

![ethyl 5-acetyl-4-methyl-2-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4584712.png)

![N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)